1-Benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid
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Overview
Description
1-Benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring, a benzyl group, a tert-butoxycarbonyl (BOC) protecting group, and a carboxylic acid functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-aminobutanoic acid as the starting material.
Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to form the BOC-protected intermediate.
Formation of Pyrrolidine Ring: The protected amino acid undergoes cyclization to form the pyrrolidine ring. This can be achieved through intramolecular amide bond formation under acidic conditions.
Benzyl Group Introduction: The benzyl group is introduced via a benzyl halide in the presence of a base such as potassium carbonate.
Carboxylic Acid Formation: The final step involves the oxidation of the intermediate to form the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyrrolidine ring can undergo reduction using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Potassium carbonate, benzyl halide, and acetonitrile solvent.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: It can be employed as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The BOC-protected amino group can be selectively removed under acidic conditions, allowing for further functionalization. The pyrrolidine ring and benzyl group contribute to the compound's binding affinity and specificity.
Comparison with Similar Compounds
4-Benzylamino butanoic acid: Lacks the BOC protecting group.
1-Benzyl-4-aminopyrrolidine-3-carboxylic acid: Lacks the BOC protecting group and carboxylic acid group.
1-Benzyl-4-((tert-butoxycarbonyl)amino)butanoic acid: Similar structure but lacks the pyrrolidine ring.
Uniqueness: 1-Benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is unique due to its combination of a BOC-protected amino group, pyrrolidine ring, and carboxylic acid group, which provides versatility in synthetic applications and potential biological activity.
Properties
IUPAC Name |
1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-14-11-19(10-13(14)15(20)21)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,18,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJFVIAIJBWDBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C(=O)O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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